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For Researchers, Scientists, and Drug Development Professionals

Abstract
Carbuterol-d9 is the deuterated analog of Carbuterol, a short-acting β2-adrenergic receptor

agonist. Its primary application lies in its use as an internal standard for the sensitive and

accurate quantification of Carbuterol in biological matrices during pharmacokinetic and

metabolic studies. The strategic incorporation of nine deuterium atoms on the tert-butyl group

provides a distinct mass shift without significantly altering its chemical properties, making it an

ideal tool for mass spectrometry-based analytical methods. This guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and biological

activity of Carbuterol-d9, along with detailed experimental protocols for its use and an

examination of the relevant signaling pathways.

Chemical Structure and Properties
Carbuterol-d9 is a stable, isotopically labeled form of Carbuterol. The deuterium atoms are

located on the tert-butyl moiety, a common site for deuteration to minimize kinetic isotope

effects while providing a significant mass difference for analytical purposes.

Chemical Structure:

IUPAC Name: [5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-

hydroxyethyl]-2-hydroxyphenyl]urea
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Synonyms: Carbuterol-d9, SKF 40383-A-d9

The molecular structure of Carbuterol-d9 is identical to that of Carbuterol, with the exception of

the isotopic labeling.

Table 1: Physicochemical Properties of Carbuterol-d9

Property Value Source

Molecular Formula C₁₃H₁₂D₉N₃O₃ [1][2]

Molecular Weight 276.38 g/mol [1][2]

CAS Number 1346747-24-7 (free amine) [3]

Appearance
White to off-white solid

(predicted)
General chemical knowledge

Melting Point Not available

Boiling Point Not available

Solubility
Soluble in DMSO and

methanol (predicted)
[4]

Biological Activity and Mechanism of Action
As an analog of Carbuterol, Carbuterol-d9 is expected to exhibit the same pharmacological

activity. Carbuterol is a selective β2-adrenergic receptor agonist, which leads to the relaxation

of smooth muscle, particularly in the bronchial passages.[5]

The binding of Carbuterol to the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor

(GPCR), initiates a signaling cascade.[6][7] This process involves the activation of a stimulatory

G-protein (Gs), which in turn activates adenylyl cyclase.[6][8] Adenylyl cyclase catalyzes the

conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP

levels leads to the activation of Protein Kinase A (PKA).[5][6] PKA then phosphorylates various

downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations

and the inactivation of myosin light-chain kinase, leading to smooth muscle relaxation and

bronchodilation.[5]
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Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols
Synthesis of Carbuterol-d9
A specific, detailed synthesis protocol for Carbuterol-d9 is not readily available in the public

domain. However, a general synthesis can be proposed based on the known synthesis of other

deuterated β2-agonists, such as Clenbuterol-d9. The synthesis would likely involve the reaction

of a protected brominated precursor of Carbuterol with deuterated tert-butylamine (tert-

butylamine-d9), followed by deprotection.

Representative Synthetic Scheme:

Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of a suitable starting

material, such as 5-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl)urea, is protected using a

standard protecting group (e.g., benzyl ether).

Reaction with Deuterated Amine: The protected intermediate is then reacted with tert-

butylamine-d9. This is the key step for introducing the deuterium label.

Deprotection: The protecting group is removed under appropriate conditions (e.g.,

hydrogenolysis for a benzyl group) to yield Carbuterol-d9.

Quantification of Carbuterol in Biological Samples using
LC-MS/MS with Carbuterol-d9 as an Internal Standard
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Carbuterol-d9 is an ideal internal standard for the quantification of Carbuterol in biological

matrices such as plasma or urine due to its similar extraction recovery and chromatographic

behavior, and its distinct mass-to-charge ratio (m/z).

Table 2: Representative LC-MS/MS Parameters for Carbuterol Analysis

Parameter Condition

Liquid Chromatography

Column
C18 reverse-phase column (e.g., 50 x 2.1 mm,

2.6 µm)

Mobile Phase A
0.1% Formic acid in water with 5 mM

ammonium acetate

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient Gradient elution from 5% to 95% B

Flow Rate 0.2 - 0.8 mL/min

Injection Volume 10 µL

Column Temperature 40 °C

Mass Spectrometry

Ionization Mode Electrospray Ionization (ESI), Positive

Capillary Voltage 3.0 kV

Source Temperature 150 °C

Desolvation Temperature 400 °C

Multiple Reaction Monitoring (MRM) Transitions

Carbuterol e.g., m/z 268.2 → 193.1

Carbuterol-d9 e.g., m/z 277.2 → 202.1

Note: The specific MRM transitions should be optimized for the instrument used.
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Sample Preparation Protocol (Plasma):

Spiking: To 100 µL of plasma sample, add a known concentration of Carbuterol-d9 internal

standard solution.

Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at

10,000 x g for 10 minutes.

Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a

gentle stream of nitrogen.

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Injection: Inject the reconstituted sample into the LC-MS/MS system.
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Caption: LC-MS/MS Experimental Workflow.
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In Vitro and In Vivo Studies
While specific studies utilizing Carbuterol-d9 are not widely published, its primary role is to

support pharmacokinetic studies of Carbuterol. A typical preclinical pharmacokinetic study

would involve the following workflow.

Dosing

Sampling

Analysis

Animal Model
(e.g., Rat, Mouse)

Administer Carbuterol
(Oral or IV)

Collect Blood Samples
at Timed Intervals

Separate Plasma

Sample Preparation
(with Carbuterol-d9)

LC-MS/MS Analysis

Calculate Pharmacokinetic
Parameters (AUC, Cmax, T1/2)
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Caption: Preclinical Pharmacokinetic Study Workflow.

Conclusion
Carbuterol-d9 serves as an indispensable tool for researchers and scientists in the field of

drug development and analysis. Its well-defined chemical structure and predictable properties

make it the gold standard for use as an internal standard in the quantification of Carbuterol.

The detailed understanding of its parent compound's mechanism of action and the availability

of robust analytical methodologies, as outlined in this guide, enable precise and reliable

pharmacokinetic and metabolic evaluations, which are critical for the advancement of

respiratory therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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